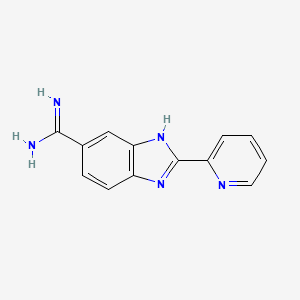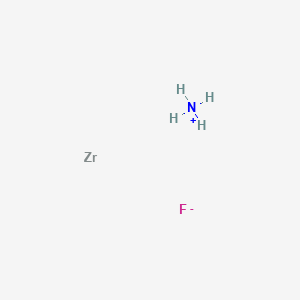![molecular formula C32H16N2 B12573512 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline CAS No. 192226-58-7](/img/structure/B12573512.png)
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline is a chemical compound with the molecular formula C₃₂H₁₆N₂. It is known for its unique structure, which includes phenanthroline and ethynylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper iodide, using 4,7-dibromo-1,10-phenanthroline and 3-ethynylphenylacetylene as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ethynyl groups .
Aplicaciones Científicas De Investigación
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially altering their function. The compound’s photophysical properties also enable it to act as a fluorescent probe, making it useful in imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the ethynylphenyl groups.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but with phenyl groups instead of ethynylphenyl groups.
Uniqueness
The ethynyl groups also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .
Propiedades
Número CAS |
192226-58-7 |
|---|---|
Fórmula molecular |
C32H16N2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4,7-bis[2-(3-ethynylphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C32H16N2/c1-3-23-7-5-9-25(21-23)11-13-27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)14-12-26-10-6-8-24(4-2)22-26/h1-2,5-10,15-22H |
Clave InChI |
JOEPGPNNKWKGHO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C#CC2=C3C=CC4=C(C=CN=C4C3=NC=C2)C#CC5=CC=CC(=C5)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)


![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)

![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)



![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
